molecular formula C25H23NO6 B11149738 N-[3-(furan-2-yl)propyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[3-(furan-2-yl)propyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11149738
M. Wt: 433.5 g/mol
InChI Key: WGXBAVBYBIJPLP-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)propyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound that features a furan ring, a chromenone moiety, and a phenoxyacetamide group

Preparation Methods

The synthesis of N-[3-(furan-2-yl)propyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the furan and chromenone intermediates. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the chromenone moiety can be prepared via the Pechmann condensation of phenols with β-ketoesters. The final step involves the coupling of these intermediates with phenoxyacetamide under appropriate reaction conditions, such as the use of a base like potassium carbonate in an aprotic solvent .

Chemical Reactions Analysis

N-[3-(furan-2-yl)propyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(furan-2-yl)propyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)propyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The furan and chromenone moieties can interact with enzymes and receptors, modulating their activity. The phenoxyacetamide group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

N-[3-(furan-2-yl)propyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can be compared with similar compounds such as:

    Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide group and exhibit similar chemical reactivity and biological activity.

    Chromenone derivatives: Compounds with the chromenone moiety are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

    Furan derivatives:

This compound stands out due to its unique combination of these functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

N-[3-(furan-2-yl)propyl]-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C25H23NO6/c1-29-21-10-11-23-18(14-21)15-22(25(28)32-23)17-6-8-20(9-7-17)31-16-24(27)26-12-2-4-19-5-3-13-30-19/h3,5-11,13-15H,2,4,12,16H2,1H3,(H,26,27)

InChI Key

WGXBAVBYBIJPLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCCC4=CC=CO4

Origin of Product

United States

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